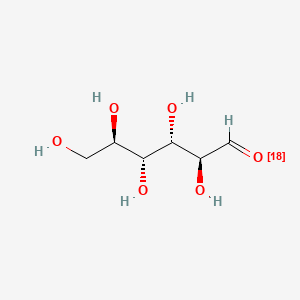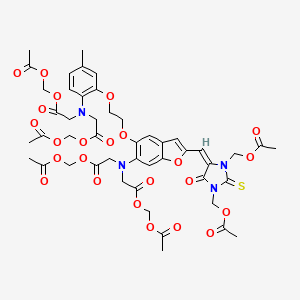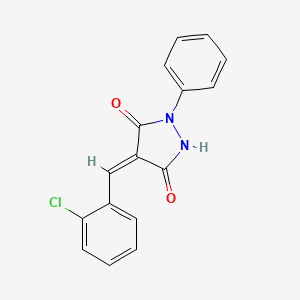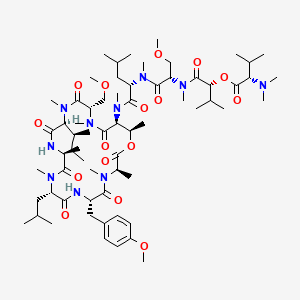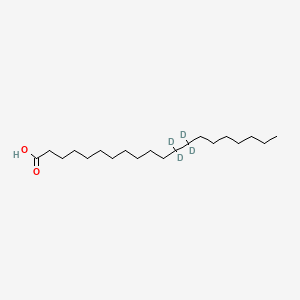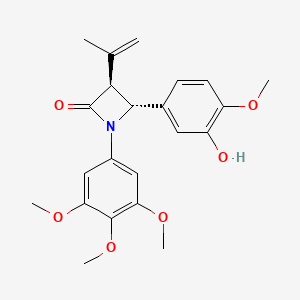
Tubulin polymerization-IN-46
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tubulin polymerization-IN-46 is a small molecule inhibitor that targets the polymerization of tubulin, a protein that plays a critical role in maintaining cellular structure and facilitating cell division. By inhibiting tubulin polymerization, this compound has shown potential in disrupting the mitotic process of cells, leading to apoptosis, particularly in cancer cells .
Preparation Methods
The synthesis of tubulin polymerization-IN-46 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve:
Step 1: Preparation of the core scaffold through a series of condensation reactions.
Step 2: Functionalization of the core scaffold with various substituents to enhance activity and selectivity.
Step 3: Final coupling reactions to introduce specific functional groups that are critical for tubulin binding.
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:
Use of catalysts: To accelerate reaction rates and improve efficiency.
Controlled temperature and pressure: To maintain optimal reaction conditions.
Purification techniques: Such as crystallization and chromatography to isolate the final product
Chemical Reactions Analysis
Tubulin polymerization-IN-46 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, the compound can form oxidized derivatives.
Reduction: Reducing agents can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major products formed from these reactions include various derivatives of this compound with modified functional groups that may exhibit different biological activities .
Scientific Research Applications
Tubulin polymerization-IN-46 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mechanisms of tubulin polymerization and to develop new inhibitors.
Biology: Employed in cell biology research to investigate the role of microtubules in cellular processes.
Medicine: Explored as a potential anticancer agent due to its ability to induce apoptosis in cancer cells by disrupting microtubule dynamics.
Industry: Utilized in the development of new therapeutic agents and in high-throughput screening assays to identify novel tubulin inhibitors
Mechanism of Action
Tubulin polymerization-IN-46 exerts its effects by binding to the colchicine-sensitive site of tubulin, thereby inhibiting its polymerization into microtubules. This disruption of microtubule dynamics interferes with the mitotic process, leading to cell cycle arrest and apoptosis. The molecular targets and pathways involved include:
Tubulin: The primary target protein.
Mitotic spindle: Disruption of microtubule formation affects the mitotic spindle, leading to mitotic arrest.
Apoptosis pathways: Activation of apoptotic pathways due to disrupted cell division
Comparison with Similar Compounds
Tubulin polymerization-IN-46 can be compared with other similar compounds, such as:
Colchicine: A well-known tubulin inhibitor that also binds to the colchicine site but has higher toxicity.
Vincristine: Another tubulin inhibitor used in cancer therapy, which binds to a different site on tubulin.
Combretastatin A-4: A potent tubulin polymerization inhibitor with a similar mechanism of action but different chemical structure.
The uniqueness of this compound lies in its specific binding affinity and lower toxicity profile compared to some of these other inhibitors .
Properties
Molecular Formula |
C22H25NO6 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(3S,4R)-4-(3-hydroxy-4-methoxyphenyl)-3-prop-1-en-2-yl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C22H25NO6/c1-12(2)19-20(13-7-8-16(26-3)15(24)9-13)23(22(19)25)14-10-17(27-4)21(29-6)18(11-14)28-5/h7-11,19-20,24H,1H2,2-6H3/t19-,20-/m0/s1 |
InChI Key |
FPFSFWYUKORUAC-PMACEKPBSA-N |
Isomeric SMILES |
CC(=C)[C@H]1[C@@H](N(C1=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C=C3)OC)O |
Canonical SMILES |
CC(=C)C1C(N(C1=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C=C3)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


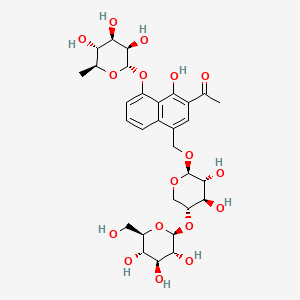

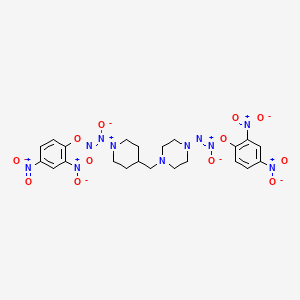
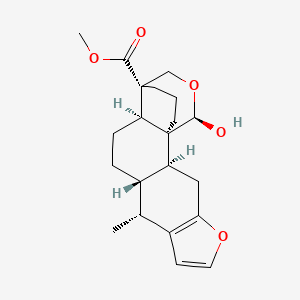
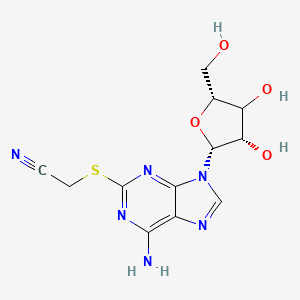
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15139573.png)
![(2R)-N-(4-chloro-3-hydroxyphenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B15139579.png)
